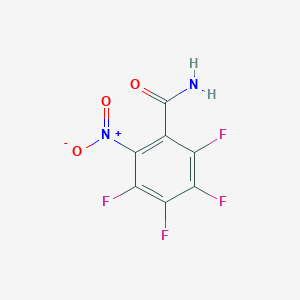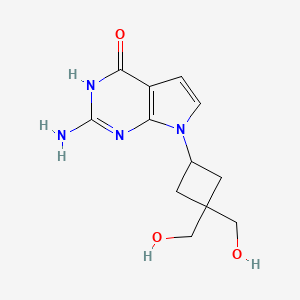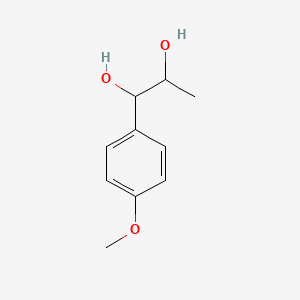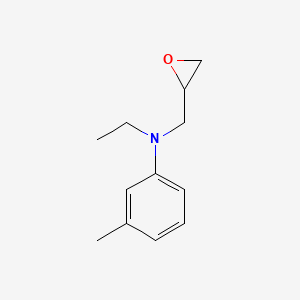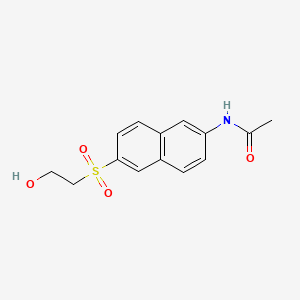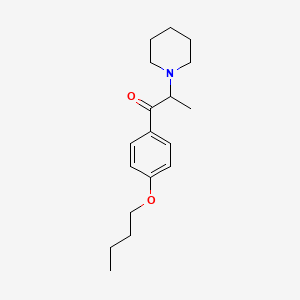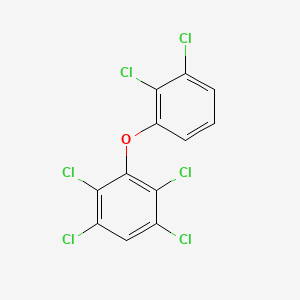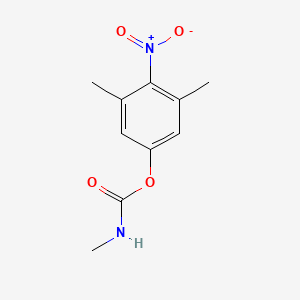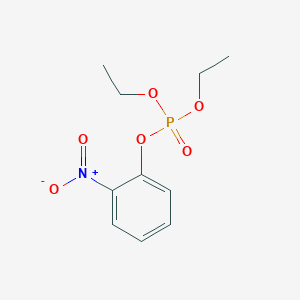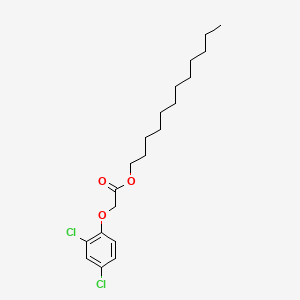
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester is an organic compound that belongs to the family of phenoxy herbicides. It is a derivative of acetic acid and is characterized by the presence of a dodecyl ester group attached to the acetic acid moiety. This compound is primarily used as a herbicide and plant growth regulator, targeting broadleaf weeds while leaving grasses relatively unaffected .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with dodecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 2,4-dichlorophenoxyacetic acid and dodecanol into a reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the esterification is carried out under controlled conditions. The product is subsequently purified through distillation or recrystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester undergoes various chemical reactions, including:
Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Aplicaciones Científicas De Investigación
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester involves its absorption by plant tissues, where it mimics the natural plant hormone auxin. This leads to uncontrolled and unsustainable growth, ultimately causing the death of the plant. The compound targets the auxin receptors and disrupts the normal growth regulation pathways, leading to symptoms such as stem curling, leaf wilting, and eventual plant death .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but without the dodecyl ester group.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with an additional chlorine atom on the aromatic ring.
Mecoprop (MCPP): A related compound with a methyl group instead of the dodecyl ester group.
Uniqueness
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester is unique due to the presence of the dodecyl ester group, which imparts different physicochemical properties compared to its analogs. This structural modification can influence its solubility, stability, and overall herbicidal activity .
Propiedades
Número CAS |
62855-71-4 |
|---|---|
Fórmula molecular |
C20H30Cl2O3 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
dodecyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C20H30Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-14-24-20(23)16-25-19-13-12-17(21)15-18(19)22/h12-13,15H,2-11,14,16H2,1H3 |
Clave InChI |
GURLHNYFCCNCKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


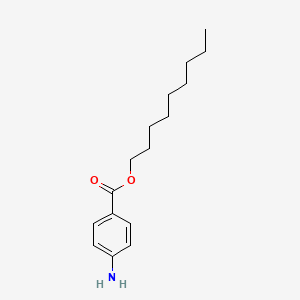
![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)


